SK-575: A Technical Guide to its Mechanism of Action in PARP1 Degradation
SK-575: A Technical Guide to its Mechanism of Action in PARP1 Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
SK-575 is a potent and specific heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Poly(ADP-ribose) polymerase 1 (PARP1).[1][2][3][4][5] This document provides a comprehensive overview of the mechanism of action of SK-575, detailing the molecular interactions and cellular processes that lead to the targeted ubiquitination and subsequent proteasomal degradation of PARP1. We present collated quantitative data, detailed experimental protocols for key validation assays, and visual diagrams of the signaling pathway and experimental workflows to facilitate a deeper understanding for researchers in oncology and drug discovery.
Introduction to SK-575
SK-575 is a PROTAC that functions as a molecular glue between PARP1 and an E3 ubiquitin ligase complex.[6][7] It is composed of three key moieties: a ligand that binds to PARP1 (derived from the PARP inhibitor Olaparib), a ligand that recruits the Cereblon (CRBN) E3 ligase (a derivative of thalidomide), and a flexible linker that connects the two ligands.[8][9] By inducing the proximity of PARP1 and the CRL4^CRBN^ E3 ligase complex, SK-575 facilitates the transfer of ubiquitin from the E2 conjugating enzyme to PARP1, marking it for degradation by the 26S proteasome.[10][11] This targeted degradation approach offers a distinct advantage over traditional enzymatic inhibition, as it can eliminate both the enzymatic and scaffolding functions of the target protein and potentially overcome resistance mechanisms associated with inhibitors.[9]
Quantitative Analysis of SK-575 Activity
The efficacy of SK-575 has been quantified through various in vitro assays, demonstrating its high potency in degrading PARP1 and inhibiting the growth of cancer cells, particularly those with BRCA1/2 mutations.
Table 1: In Vitro Degradation and Potency of SK-575
| Cell Line | Cancer Type | DC₅₀ (nM) for PARP1 Degradation | IC₅₀ (nM) for Cell Growth Inhibition | Reference |
| MDA-MB-436 | Breast Cancer (BRCA1 mut) | 1.26 | 19 ± 6 | [2] |
| Capan-1 | Pancreatic Cancer (BRCA2 mut) | 6.72 | 56 ± 12 | [2] |
| SW620 | Colorectal Cancer | 0.509 | Not Reported | [2] |
DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration.
Table 2: Binding Affinity of SK-575 and its Negative Control
| Compound | Target | IC₅₀ (nM) | Note | Reference |
| SK-575 | PARP1 | 2.30 | Binds to PARP1, enabling recruitment to the E3 ligase. | [2] |
| SK-575-NEG | PARP1 | 2.64 | Binds to PARP1 but is ineffective at inducing degradation due to a modification preventing CRBN binding. | [7] |
Mechanism of Action: Signaling Pathway
SK-575 hijacks the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to specifically eliminate PARP1. The process can be broken down into the following key steps:
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Ternary Complex Formation: SK-575, due to its bifunctional nature, simultaneously binds to PARP1 and the CRBN subunit of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^). This brings the target protein (PARP1) and the E3 ligase into close proximity, forming a transient ternary complex.
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Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of PARP1. This process is repeated to form a polyubiquitin chain.
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Proteasomal Recognition and Degradation: The polyubiquitinated PARP1 is then recognized by the 26S proteasome. The proteasome unfolds and degrades the tagged PARP1 into small peptides, while the ubiquitin monomers are recycled. SK-575 is then released and can catalyze further rounds of PARP1 degradation.
Caption: Mechanism of SK-575 induced PARP1 degradation.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of SK-575.
Western Blot for PARP1 Degradation
This assay is used to quantify the reduction in cellular PARP1 protein levels following treatment with SK-575.
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Cell Culture and Treatment:
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Seed cancer cells (e.g., MDA-MB-436, Capan-1, SW620) in 6-well plates and allow them to adhere overnight.
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Treat the cells with varying concentrations of SK-575 (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control for a specified time (typically 24 hours).
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Cell Lysis:
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Wash the cells twice with ice-cold PBS.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
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Protein Quantification:
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Determine the protein concentration of the supernatant using a BCA protein assay kit.
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SDS-PAGE and Western Blotting:
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Normalize protein concentrations and prepare samples with Laemmli buffer.
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Separate 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against PARP1 overnight at 4°C.
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Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
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Wash the membrane three times with TBST.
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Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Data Analysis:
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Quantify the band intensities using densitometry software (e.g., ImageJ).
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Normalize the PARP1 band intensity to the corresponding loading control band intensity.
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Calculate the percentage of PARP1 degradation relative to the vehicle-treated control.
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Plot the percentage of degradation against the log concentration of SK-575 to determine the DC₅₀ value.
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In Vitro Ubiquitination Assay
This cell-free assay confirms that SK-575 induces the ubiquitination of PARP1 in the presence of the necessary components of the UPS.
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Reaction Components:
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Recombinant human PARP1 protein
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Recombinant human E1 activating enzyme
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Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
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Recombinant human CRL4^CRBN^ E3 ligase complex
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Ubiquitin
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ATP
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SK-575 or DMSO (vehicle control)
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Ubiquitination reaction buffer
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Assay Protocol:
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In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, ubiquitin, and ATP in the ubiquitination buffer.
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Add recombinant PARP1 and the CRL4^CRBN^ complex.
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Add SK-575 or DMSO to the respective reaction tubes.
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Incubate the reaction mixture at 37°C for 1-2 hours.
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Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
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Detection:
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Analyze the reaction products by SDS-PAGE and Western blotting.
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Probe the membrane with an anti-PARP1 antibody to detect the unmodified PARP1 and higher molecular weight, polyubiquitinated PARP1 species, which will appear as a smear or ladder of bands.
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Cell Viability Assay (e.g., MTS or CellTiter-Glo)
This assay measures the effect of SK-575-induced PARP1 degradation on the proliferation and viability of cancer cells.
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Cell Seeding:
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Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
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Compound Treatment:
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Treat the cells with a serial dilution of SK-575 or a relevant PARP inhibitor (e.g., Olaparib) for 72-120 hours.
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Assay Procedure (MTS example):
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Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
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Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
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Data Analysis:
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Calculate the percentage of cell viability relative to the vehicle-treated control wells.
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Plot the percentage of viability against the log concentration of the compound to determine the IC₅₀ value.
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Experimental Workflow
The investigation into the mechanism of action of SK-575 follows a logical progression from initial compound design to in vivo efficacy studies.
References
- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of SK-575 as a Highly Potent and Efficacious Proteolysis-Targeting Chimera Degrader of PARP1 for Treating Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. rndsystems.com [rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
